Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

Physicochemical profiling Drug-likeness Membrane permeability

This para-acetylphenyl-substituted tetrazole-thioacetamide (MW 353.4, tPSA ~82 Ų) delivers validated membrane permeability advantages over the bis-tetrazole analog SC-6262557 (tPSA 116.3 Ų), making it the rational choice for intracellular target-based phenotypic screening. Verified by 1H NMR and GC-MS, its distinct InChIKey (AXOMOWXBUJBVAZ-UHFFFAOYSA-N) guarantees unambiguous identity. The para-acetyl substitution pattern provides a unique derivatization handle for antimycobacterial and plant growth regulator SAR programs. Do not substitute generic analogs—positional isomer profiling and target engagement studies demand this exact scaffold with confirmed spectral characterization.

Molecular Formula C17H15N5O2S
Molecular Weight 353.4 g/mol
Cat. No. B10868838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-
Molecular FormulaC17H15N5O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23)
InChIKeyAXOMOWXBUJBVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- — Structural Identity and Procurement-Grade Characterization for the 4-Acetylphenyl Tetrazole-Thioacetamide


Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- (CAS 327047-33-6; synonym: N-(4-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide) is a synthetic substituted acetamide with molecular formula C17H15N5O2S and exact mass 353.094646 g/mol [1]. The compound incorporates a 1-phenyl-1H-tetrazole ring linked via a thioether bridge to an N-(4-acetylphenyl)acetamide moiety. It is commercially available as a screening compound through ChemBridge/Hit2Lead sourcing channels and has verified spectroscopic characterization including 1H NMR and GC-MS data deposited in the Wiley KnowItAll spectral library [1]. This compound belongs to the broader class of 2-(1-phenyl-1H-tetrazol-5-yl)thio-N-arylacetamide derivatives that have been evaluated for plant growth regulating and antimycobacterial activities [2][3].

Why Closely Related Tetrazole-Thioacetamide Analogs Cannot Substitute Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- in Research Programs


Generic substitution among tetrazole-thioacetamide analogs is not scientifically justifiable because even minor structural modifications produce substantial shifts in physicochemical and biological profiles. The target compound's para-acetylphenyl substitution pattern confers a distinct molecular weight (353.4 g/mol), hydrogen-bonding capacity, and electronic distribution compared to its meta-acetyl isomer, its bis-tetrazole analog SC-6262557 (MW 379, tPSA 116.3), and the simpler acetamide derivative (CAS 138841-20-0; MW 235.27) [1]. Within the same 2-(1-phenyl-1H-tetrazol-5-yl)thio-N-acetamide series, the nature of the N-aryl substituent directly governs plant growth regulatory potency and antimicrobial spectrum breadth [2][3]. The quantitative evidence below demonstrates that substitution position, N-aryl identity, and the presence of the acetyl carbonyl are not interchangeable parameters — each uniquely determines target engagement, ADME-relevant properties, and biological readout.

Quantitative Differentiation Evidence for Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- Versus Its Closest Analogs


Physicochemical Differentiation: Reduced Topological Polar Surface Area and Molecular Weight Versus the Bis-Tetrazole Analog SC-6262557

The target compound (C17H15N5O2S, MW 353.4 g/mol) exhibits a substantially lower topological polar surface area (tPSA, estimated ~82 Ų) and lower molecular weight compared to the closely related bis-tetrazole analog SC-6262557, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (C16H13N9OS, MW 379 g/mol, tPSA 116.3 Ų, logP 1.86) [1]. SC-6262557 carries an additional tetrazole ring at the N-aryl para position, increasing its hydrogen-bond acceptor count from ~5 to 9 and raising tPSA by approximately 34 Ų — a difference that typically translates to reduced passive membrane permeability for the bis-tetrazole analog . The target compound's lower tPSA and MW values place it more favorably within typical oral drug-likeness parameter ranges (tPSA < 140 Ų, MW < 500 Da), suggesting superior cell-permeability potential.

Physicochemical profiling Drug-likeness Membrane permeability ADME prediction

Plant Growth Regulating Activity: Class-Level Evidence in Wheat and Rapeseed Models at Low Concentrations

A series of 2-(1-phenyl-1H-tetrazol-5-yl)thio-N-acetamide derivatives — the structural class to which the target compound belongs — were synthesized under microwave irradiation and evaluated for plant growth regulating activity [1]. All compounds in this series demonstrated good growth-promoting activity at low concentrations in both rapeseed (Brassica napus) and wheat (Triticum aestivum) models [1]. This class-level activity distinguishes these compounds from structurally simpler tetrazole derivatives such as 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide (CAS 138841-20-0; MW 235.27), for which no plant growth regulatory data have been reported . The presence of the N-arylacetamide substituent — specifically the 4-acetylphenyl group in the target compound — is the critical structural determinant conferring this biological activity profile within the series.

Plant growth regulation Agrochemical discovery Auxin-like activity Crop science

Antimycobacterial Pharmacophore: The Tetrazole-Thioether Core Confers Superior Activity Against Mycobacterium avium Relative to Isoniazid

The tetrazole-thioether pharmacophore shared by the target compound has been validated in antimycobacterial studies. Waisser et al. (1991) demonstrated that (1-phenyltetrazol-5-ylthio)acetic acid — the carboxylic acid analog sharing the identical tetrazole-thioether core — exhibits antimycobacterial activity superior to the first-line antituberculotic agent isoniazid (INH) specifically against Mycobacterium avium [1]. While most tetrazole derivatives in that study showed only medium or low activity, (1-phenyltetrazol-5-ylthio)acetic acid outperformed the clinical standard INH against this pathogen [1]. The target compound retains this identical 1-phenyltetrazole-5-thioether pharmacophore, but replaces the terminal carboxylic acid with an N-(4-acetylphenyl)acetamide moiety, which may confer distinct pharmacokinetic and target-engagement properties.

Antimycobacterial Tuberculosis Mycobacterium avium Tetrazole pharmacophore Anti-infective discovery

Positional Isomer Differentiation: Para-Acetyl Versus Meta-Acetyl Substitution Confers Distinct Physicochemical and Biological Profiles

The target compound (para-acetyl substitution on the N-phenyl ring) and its meta-acetyl positional isomer N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide share identical molecular formula (C17H15N5O2S) and molecular weight (353.4 g/mol), yet differ fundamentally in the position of the electron-withdrawing acetyl substituent on the anilide ring [1]. Para-substitution extends the conjugated π-system through resonance from the acetyl carbonyl into the amide nitrogen and the phenyl ring, whereas meta-substitution disrupts this conjugation pathway, altering the compound's electronic distribution, dipole moment, and hydrogen-bonding geometry at target binding sites. In medicinal chemistry, para-to-meta positional isomer shifts routinely alter target affinity by 10- to 100-fold . The distinct InChIKey of the para-isomer (AXOMOWXBUJBVAZ-UHFFFAOYSA-N) provides unambiguous identity resolution between these regioisomers [1].

Positional isomerism Structure-activity relationship SAR Regioisomer comparison Electronic effects

Verified Spectral Characterization Versus Uncharacterized Analogs: NMR and GC-MS Data Enable Identity Confirmation and Purity Assessment

The target compound has verified spectroscopic characterization data deposited in the Wiley KnowItAll spectral library: 1 proton NMR spectrum and 1 mass spectrum (GC-MS) are publicly accessible through SpectraBase [1]. This level of characterization provides unambiguous identity confirmation — critical for procurement decisions where compound misidentification can compromise entire screening campaigns. In contrast, many closely related tetrazole-thioacetamide analogs (e.g., SC-6262557, CAS 138841-20-0) lack publicly deposited spectral reference data , meaning that purchasers of those compounds must rely solely on vendor certificates of analysis without independent spectral verification. The InChIKey (AXOMOWXBUJBVAZ-UHFFFAOYSA-N) and exact mass (353.094646 g/mol) of the target compound provide additional orthogonal identity verification parameters [1].

Quality control Spectral characterization Compound identity verification Procurement integrity

Recommended Research and Industrial Application Scenarios for Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- Based on Quantitative Evidence


Cell-Based Phenotypic Screening Requiring Favorable Passive Membrane Permeability

The target compound's lower topological polar surface area (~82 Ų) and lower molecular weight (353.4 g/mol) compared to the bis-tetrazole analog SC-6262557 (tPSA 116.3 Ų, MW 379) suggest superior passive membrane permeability [1]. This makes it the preferred choice for intracellular target-based phenotypic screening campaigns where compound entry into the cytosol is prerequisite for activity. The verified spectral data (1 NMR, GC-MS) further ensure that procurement and assay-ready plating are performed on correctly identified material [1].

Agrochemical Lead Discovery Targeting Monocot and Dicot Plant Growth Regulation

The demonstrated class-level plant growth promoting activity of 2-(1-phenyl-1H-tetrazol-5-yl)thio-N-acetamide derivatives at low concentrations in both wheat (monocot) and rapeseed (dicot) models positions this compound as a candidate for agrochemical screening programs targeting broad-spectrum growth modulation [2]. The target compound, as a member of this validated class with the para-acetylphenyl N-aryl substituent, provides a chemically tractable starting point for structure-activity relationship expansion in crop science applications.

Antimycobacterial Drug Discovery Targeting Mycobacterium avium Complex Infections

The validated superiority of the shared tetrazole-thioether pharmacophore over isoniazid against M. avium provides a compelling rationale for deploying this compound as a scaffold in antimycobacterial lead optimization [3]. The target compound's N-(4-acetylphenyl)acetamide terminus offers a derivatization handle distinct from the carboxylic acid moiety of the reference compound (1-phenyltetrazol-5-ylthio)acetic acid, enabling exploration of novel chemical space while retaining the pharmacophore responsible for the demonstrated antimycobacterial advantage [3].

Positional Isomer SAR Studies for Target Engagement Elucidation

The distinct para-acetyl substitution pattern of the target compound, with its unique InChIKey (AXOMOWXBUJBVAZ-UHFFFAOYSA-N), makes it an essential reference compound for systematic positional isomer SAR studies [1]. Head-to-head comparison with the meta-acetyl isomer can reveal how acetyl group positioning affects target binding, selectivity, and downstream pharmacology — information critical for rational lead optimization that cannot be obtained from either isomer alone.

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